REACTION_SMILES
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[Br:19][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[Br:1][c:2]1[cH:3][c:4]([F:12])[c:5]([OH:11])[cH:6][c:7]1[N+:8](=[O:9])[O-:10].[C:13](=[O:14])([O-:15])[O-:16].[Cs+:17].[Cs+:18].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31]>>[Br:1][c:2]1[cH:3][c:4]([F:12])[c:5]([O:11][CH2:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(O)c(F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(OCc2ccccc2)c(F)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |